molecular formula C6H13NO2 B8704662 ((2S,5R)-5-Methylmorpholin-2-yl)methanol

((2S,5R)-5-Methylmorpholin-2-yl)methanol

Cat. No.: B8704662
M. Wt: 131.17 g/mol
InChI Key: LXFMWDJIAVDCQU-RITPCOANSA-N
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Description

((2S,5R)-5-Methylmorpholin-2-yl)methanol is a chiral β-amino alcohol derivative featuring a morpholine ring system with stereochemical configurations at positions 2 (S) and 5 (R). Morpholine derivatives are critical in asymmetric catalysis, pharmaceutical intermediates, and ligand design due to their ability to stabilize transition states and coordinate metals. The methanol group at position 2 and methyl group at position 5 contribute to its stereochemical rigidity and functional versatility. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol (calculated).

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,5R)-5-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

LXFMWDJIAVDCQU-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](CN1)CO

Canonical SMILES

CC1COC(CN1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural and Stereochemical Features
Compound Name Molecular Formula Stereochemistry Key Functional Groups Molecular Weight (g/mol)
((2S,5R)-5-Methylmorpholin-2-yl)methanol C₆H₁₃NO₂ 2S,5R Morpholine ring, -CH₂OH 147.17
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol C₁₂H₁₅NO₄ 2S,5R Oxane ring, -NO₂, -CH₂OH 237.25
(2S,5R)-5-Methyltetrahydro-2-furanylmethanol C₆H₁₂O₂ 2S,5R Tetrahydrofuran, -CH₂OH 116.16
(2R,5S)-5-Methyl-2-phenylmorpholine C₁₁H₁₅NO 2R,5S Morpholine ring, -Ph 177.24
[(2S,5R)-1-Methyl-5-phenylpyrrolidin-2-yl]diphenylmethanol C₂₅H₂₇NO 2S,5R Pyrrolidine ring, -Ph₂COH 357.49

Key Observations :

  • Ring Systems : The morpholine (O/N-heterocycle), oxane (O-heterocycle), and pyrrolidine (N-heterocycle) frameworks influence electronic properties and coordination capabilities. Morpholine derivatives exhibit enhanced basicity compared to oxane or tetrahydrofuran analogs .
  • Stereochemistry : Compounds with (2S,5R) configurations (e.g., oxane and tetrahydrofuran derivatives) share conformational rigidity, which is critical for enantioselective catalysis. In contrast, (2R,5S)-5-Methyl-2-phenylmorpholine shows divergent stereoelectronic effects due to phenyl substitution .
  • Functional Groups: The methanol group enhances hydrogen-bonding capacity, while nitro (NO₂) or phenyl (Ph) groups modulate electronic properties and steric bulk .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) Solubility (Water) Optical Rotation ([α]D)
This compound Not reported ~250 (est.) Moderate -48° to -51° (pred.)
(2S,5R)-5-Methyltetrahydro-2-furanylmethanol 44–47 215–220 High Not reported
[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol Not reported >300 Low Not reported
(1R,2S,5R)-Menthol (for reference) 36–38 212 Low -51° to -48°

Key Observations :

  • The methanol group improves water solubility compared to phenyl or nitro-substituted analogs.
  • Nitro groups (e.g., in oxane derivatives) reduce solubility but enhance thermal stability .
  • Optical activity in the target compound aligns with menthol derivatives, suggesting similar chiral recognition in biological systems .

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